molecular formula C18H21N3O3 B1677431 2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide CAS No. 121071-92-9

2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide

Cat. No.: B1677431
CAS No.: 121071-92-9
M. Wt: 327.4 g/mol
InChI Key: AFTLYEDBVFGRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

OPC 15161 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and lithium arylthiolate. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

OPC 15161 is similar to OPC 15160, from which it is derived. Both compounds are inhibitors of superoxide anion generation, but OPC 15161 is more potent . Other similar compounds include various pyrazine derivatives that exhibit antioxidative properties. OPC 15161’s unique structure and higher potency make it a more effective inhibitor in certain applications .

Similar Compounds

  • OPC 15160
  • Other pyrazine derivatives

Properties

CAS No.

121071-92-9

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-4-oxido-1H-pyrazin-4-ium-2-one

InChI

InChI=1S/C18H21N3O3/c1-11(2)8-16-17(22)20-15(18(24-3)21(16)23)9-12-10-19-14-7-5-4-6-13(12)14/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,22)

InChI Key

AFTLYEDBVFGRNK-UHFFFAOYSA-N

SMILES

CC(C)CC1=[N+](C(=C(NC1=O)CC2=CNC3=CC=CC=C32)OC)[O-]

Canonical SMILES

CC(C)CC1=[N+](C(=C(NC1=O)CC2=CNC3=CC=CC=C32)OC)[O-]

Appearance

Solid powder

Key on ui other cas no.

121071-92-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide
6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-2-(1H)-pyrazinone 4-oxide
OPC 15161
OPC-15161

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 140 ml of methanol was dissolved 2.69 g of 3-benzyloxy-5-(indol-3-yl)methyl-2-isobutyl-6-methoxypyrazine 1-oxide, thereto was added 10% palladium-carbon, and the mixture was stirred for 1 hour at room temperature in a hydrogen gas atmosphere. 150 Milliliters of dichloromethane was added, and the mixture was stirred for 20 minutes, then the catalyst was removed by filtration, and the filtrate was subjected to recrystallization from methanol-chloroform to obtain 1.94 g of the title compound as pale yellow prism-like crystals having a melting point of 222°-224° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-benzyloxy-5-(indol-3-yl)methyl-2-isobutyl-6-methoxypyrazine 1-oxide
Quantity
2.69 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide
Reactant of Route 2
2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide
Reactant of Route 3
2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide
Reactant of Route 4
2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide
Reactant of Route 5
2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide
Reactant of Route 6
2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.